3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-12-23(14-19)18-8-6-17(7-9-18)22-20(24)10-5-15-3-2-4-16(21)13-15/h2-4,6-9,13,19H,5,10-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQQSCGYJNDQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Amidation Reaction: The alcohol is then converted to the corresponding amide by reacting with 4-(3-methoxypyrrolidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The intermediate is then subjected to a final reaction step to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the amide bond, converting it to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares structural features, synthetic yields, and physicochemical properties of 3-(3-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide with related propanamide derivatives from the literature.
Key Findings from Comparative Analysis:
Substituent Effects on Physicochemical Properties: Methoxy Groups: Compounds with methoxy substituents (e.g., 3v and the target compound) are associated with improved crystallinity compared to halogenated analogs (3s, 3t), which often exist as oils . Piperazine vs.
Synthetic Challenges :
- Yields for propanamide derivatives vary widely (26–43%), with sterically bulky groups (e.g., cyclohexanecarbonyl in 3v) reducing efficiency . The target compound’s 3-methoxypyrrolidine group may pose similar synthetic challenges.
Electronic and Solubility Profiles :
- The 3-methoxypyrrolidine in the target compound likely enhances solubility compared to sulfonyl or halogenated derivatives (e.g., ), which are more lipophilic.
Biological Activity
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are often explored for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a chlorophenyl group and a methoxypyrrolidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClN3O2 |
| Molecular Weight | 323.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2137426-95-8 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions. In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating possible antitumor activity.
In Vivo Studies
In vivo studies conducted on rodent models have indicated that administration of the compound at doses ranging from 10 to 50 mg/kg results in notable antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test have shown reduced immobility times, suggesting enhanced mood and reduced depressive symptoms.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in a chronic unpredictable stress model. Results indicated a significant reduction in depressive behaviors compared to control groups .
- Anticancer Potential : Another investigation focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction .
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | HBTU, DMF, 0°C → RT | 33–41% | |
| Purification | Silica gel (CH₂Cl₂/MeOH) | >95% purity |
Basic: How can structural integrity be confirmed for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine methoxy group at δ 3.3 ppm) .
- LC/MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ ≈ 385–388 m/z) .
- IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in reported bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC testing) .
- Structural analogs : Compare with derivatives like 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide, which showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.2 µM) .
- Solubility factors : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound stability in biological assays .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying substituents to enhance target binding:
- Pyrrolidine ring : Replace 3-methoxy with bulkier groups (e.g., 3-ethoxy) to assess steric effects on receptor interactions .
- Chlorophenyl group : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Amide linker : Replace propanamide with ethanamide to evaluate flexibility impact .
Q. Table 2: SAR Trends
| Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy → Ethoxy (pyrrolidine) | Increased logP (1.8 → 2.3) | |
| 3-Cl → 3-NO₂ (phenyl) | Improved IC₅₀ (12 µM → 4 µM) |
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
- Formulation : Use PEG-400/water (1:1) for oral dosing to enhance solubility .
- Metabolic stability : Monitor cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) .
- Tissue distribution : Radiolabel the compound (¹⁴C-tagged) to track accumulation in target organs .
Advanced: What crystallographic data are available for related compounds?
Answer:
While no crystallography exists for this exact compound, analogs like 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide show:
- Triclinic crystal system (space group P1) with unit cell dimensions a = 7.147 Å, b = 12.501 Å .
- Hydrogen bonding between amide NH and carbonyl groups stabilizes the lattice .
Basic: What are the solubility challenges, and how are they addressed?
Answer:
- Low aqueous solubility : Common due to hydrophobic aryl/pyrrolidine groups.
- Mitigation strategies :
Advanced: How to leverage computational modeling for target identification?
Answer:
- Molecular docking : Screen against kinase libraries (e.g., PDB ID 3LZF) to predict binding to ATP pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
